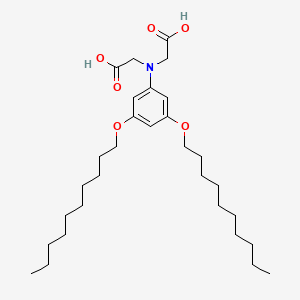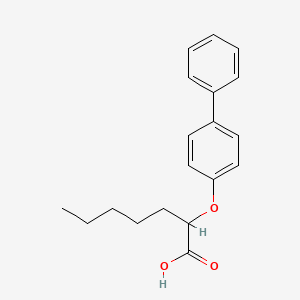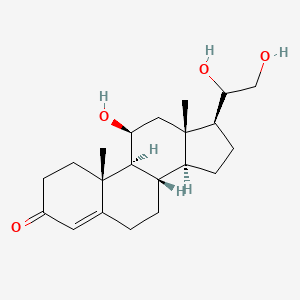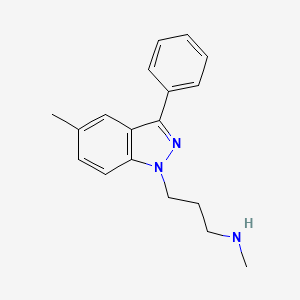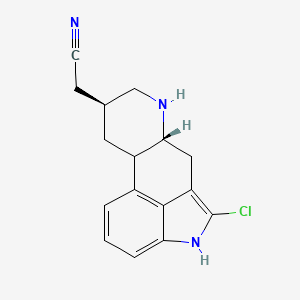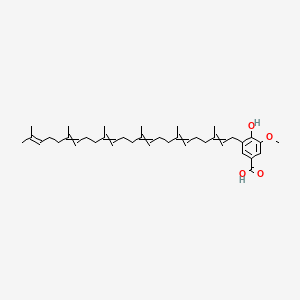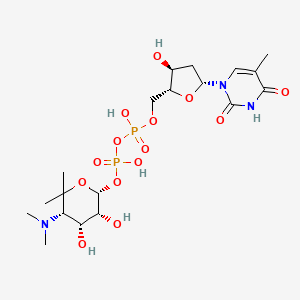
dTDP-4-dimethylamino-4,6-dideoxy-5-C-methyl-L-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-4-dimethylamino-4,6-dideoxy-5-C-methyl-L-mannose is a pyrimidine nucleotide-sugar.
Applications De Recherche Scientifique
Structural and Biosynthetic Studies
Structural Analysis of Sugar-Modifying Enzymes : Investigations into enzymes like QdtB, a PLP-dependent aminotransferase involved in the biosynthesis of unusual deoxyamino sugars in bacteria, contribute to understanding the structural basis of sugar modifications. QdtB's structure, crystallized with its product, dTDP-Quip3N, has been solved, revealing insights into its active site and catalytic process (Thoden, Schäffer, Messner, & Holden, 2009).
Enzymatic Processes in Antibiotic Biosynthesis : The study of enzymes like DesIV, involved in the biosynthesis of desosamine in macrolide antibiotics, elucidates complex reaction mechanisms in antibiotic production. DesIV's X-ray crystallographic analysis provides detailed insights into its interaction with substrates and cofactors (Allard, Cleland, & Holden, 2004).
Exploring the Molecular Architecture of Sugar Modifying Enzymes : Studies on enzymes like TylM1 from Streptomyces fradiae, involved in the biosynthesis of dTDP-linked sugars for antibiotic production, offer insights into their molecular architecture and catalytic mechanisms. High-resolution X-ray structures of TylM1 reveal the orientations of substrates and cofactors in the active site (Carney & Holden, 2011).
Analysis of Sugar Nucleotides in Bacterial Polysaccharides
Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose : Investigating the biosynthesis of this sugar in bacteria like Thermoanaerobacterium thermosaccharolyticum E207-71, which incorporates it into S-layer glycoproteins, enhances our understanding of bacterial cell surface structures. The study involves elucidating the enzymatic cascade for its synthesis (Pföstl et al., 2008).
Enzymatic Synthesis of Unusual Sugar Derivatives : The enzymatic synthesis of dTDP-activated 2,6-dideoxysugars, vital in the production of polyketide antibiotics, is a key area of research. This includes exploring the substrate spectrum of enzymes for chemoenzymatic syntheses, enhancing the understanding of antibiotic biosynthesis (Amann et al., 2001).
Propriétés
Nom du produit |
dTDP-4-dimethylamino-4,6-dideoxy-5-C-methyl-L-mannose |
|---|---|
Formule moléculaire |
C19H33N3O14P2 |
Poids moléculaire |
589.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H33N3O14P2/c1-9-7-22(18(27)20-16(9)26)12-6-10(23)11(33-12)8-32-37(28,29)36-38(30,31)35-17-14(25)13(24)15(21(4)5)19(2,3)34-17/h7,10-15,17,23-25H,6,8H2,1-5H3,(H,28,29)(H,30,31)(H,20,26,27)/t10-,11+,12+,13-,14+,15-,17+/m0/s1 |
Clé InChI |
DDUMLXJZKNWOPY-PBMWHTRASA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@@H]([C@@H](C(O3)(C)C)N(C)C)O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N(C)C)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



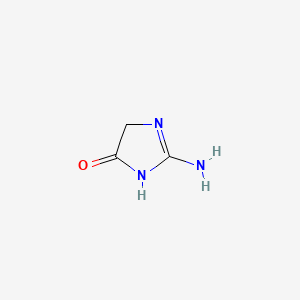
isoquinolyl)amine](/img/structure/B1203996.png)
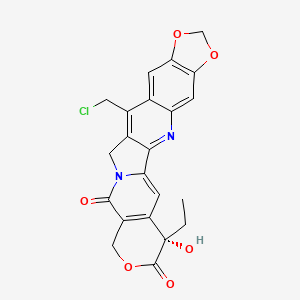
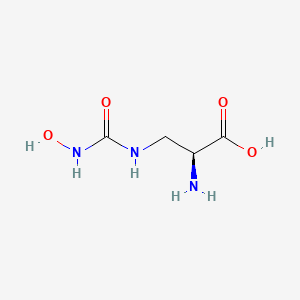
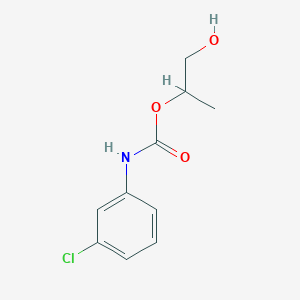

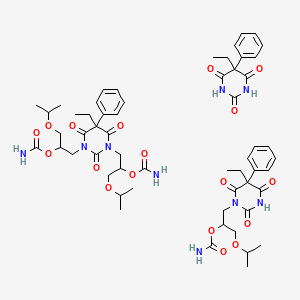
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid](/img/structure/B1204006.png)
